molecular formula C18H36O3 B1220826 2-Hydroxyethyl palmitate CAS No. 4219-49-2

2-Hydroxyethyl palmitate

Cat. No. B1220826
CAS RN: 4219-49-2
M. Wt: 300.5 g/mol
InChI Key: BXCRLBBIZJSWNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-hydroxyethyl palmitate typically involves esterification reactions, where palmitic acid reacts with 2-hydroxyethanol under catalytic conditions. Studies such as those by Liyun Ma et al. (2018) delve into the esterification process, elucidating the optimal conditions for synthesizing fatty acid esters like n-butyl palmitate, which shares a similar synthetic pathway with 2-hydroxyethyl palmitate. The research emphasizes the importance of reaction parameters, including catalyst selection, temperature control, and molar ratios, in achieving high yield and purity of the desired ester (Ma et al., 2018).

Scientific Research Applications

Metabolic Substrate Utilization in Heart Failure

2-Hydroxyethyl palmitate (HEP) and related palmitates have been explored in metabolic studies, particularly in the context of heart failure. For instance, a study by Funada et al. (2009) investigated myocardial substrate utilization in heart failure using palmitate tracing. They found that in moderately severe heart failure, the failing human heart does not show reduced myocardial fatty acid uptake, indicating the continued relevance of fatty acid metabolism in heart failure conditions.

Stereochemistry in Plant α-Oxidation

The stereochemistry of α-oxidation of fatty acids in plants has been a topic of interest, with implications for HEP. Hitchcock & Rose (1971) discussed the configuration of biosynthetic long-chain 2-hydroxy acids, including 2-hydroxypalmitate, in plant lipids. This research is crucial in understanding the biochemical pathways and roles of such compounds in plants.

Biochemical Studies on Palmitoylation

HEP-related compounds like palmitate are also significant in the study of palmitoylation, a process critical for protein function. Kostiuk et al. (2008) investigated palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue. Their findings, as per Kostiuk et al. (2008), suggest that palmitoylation may play a role in the regulation of mitochondrial metabolism and could be implicated in metabolic diseases.

Topical Drug Delivery Systems

In the pharmaceutical domain, HEP derivatives like retinyl palmitate have been studied for their therapeutic applications. Algahtani et al. (2020) focused on the development of a nanoemulgel for improved topical delivery of retinyl palmitate. Their research, as detailed in Algahtani et al. (2020), highlights the potential of nanotechnology in enhancing the efficacy and stability of topical treatments.

Enzymatic Biosynthesis

Research by Xu et al. (2021) on the enzymatic production of 2-ethylhexyl palmitate in a rotating packed bed reactor offers insights into efficient industrial biosynthesis methods. The study, as reported by Xu et al. (2021), demonstrates an improved yield and reaction time for 2-ethylhexyl palmitate, a chemical of significant industrial interest.

Energy Storage and Phase Change Materials

In the field of energy storage, palmitic acid-based esters like n-butyl palmitate have been synthesized and characterized for use as organic phase change materials. Ma et al. (2018) investigated the properties of n-butyl palmitate, emphasizing its suitability for low-temperature applications in fields like food and biomedicine. Their findings are detailed in Ma et al. (2018).

Safety And Hazards

When handling 2-Hydroxyethyl palmitate, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing mist, gas, or vapors . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2-hydroxyethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCRLBBIZJSWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-94-8
Record name Polyethylene glycol monopalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9004-94-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10863345
Record name hexadecanoic acid, 2-hydroxyethyl ester
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Molecular Weight

300.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl palmitate

CAS RN

4219-49-2, 9004-94-8
Record name Glycol palmitate
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Record name Ethylene glycol monopalmitate
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Record name Glycol palmitate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxohexadecyl)-.omega.-hydroxy-
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Record name hexadecanoic acid, 2-hydroxyethyl ester
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Record name 2-hydroxyethyl palmitate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-(1-oxohexadecyl)-ω-hydroxy
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Record name GLYCOL PALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RAB Hariyanto, RA Firmansyah, RYP Burhan, Y Zetra - academia.edu
… The HEE compound obtained is a mixture of 2 hydroxyethyl palmitate, 2 hydroxyethyl linoleate, 2 hydroxyethyl stearate, 2 hydroxyethyl arachidonate, 2 hydroxyethyl nervate, and 2 …
Number of citations: 0 www.academia.edu
RAB Hariyanto, RA Firmansyah… - Automotive …, 2021 - journal.unimma.ac.id
… The HEE compound obtained is a mixture of 2 hydroxyethyl palmitate, 2 hydroxyethyl linoleate, 2 hydroxyethyl stearate, 2 hydroxyethyl arachidonate, 2 hydroxyethyl nervate, and 2 …
Number of citations: 7 journal.unimma.ac.id
G Buchbauer, L Jirovetz - Journal of Essential Oil Research, 1992 - Taylor & Francis
… -2-methyl-propionate propyl dodecanoate 2-methyl-phenylethyl acetate butyl tridecanoate methyl palmitate propyl palmitate pentyl palmitate benzyl benzoate 2-hydroxyethyl palmitate …
Number of citations: 32 www.tandfonline.com
A Mariyappillai, G Arumugam… - Legume Research … - arccarticles.s3.amazonaws.com
Background: Black gram (Vigna mungo L.) and green gram (Vigna radiata L.) were mostly used as chemical residue indicators for testing the persistence of pesticides, fungicides and …
Number of citations: 3 arccarticles.s3.amazonaws.com
Y Zhou, WB Wu, K Qiu - Waste management, 2011 - Elsevier
… methyl palmitate, ethyl palmitate, methyl stearate, (E)-methyl octadec-9-enoate, (12E,14E)-methyloctadeca-12,14-dienoate, (E)-ethyloctadec-9-enoate, 2-hydroxyethyl palmitate, etc., …
Number of citations: 76 www.sciencedirect.com
A Mariyappillai, G Arumugam, SC Pillai, DS Ramiah - 2021 - researchgate.net
Aim: To evaluate the inhibition effects of aqueous extracts of coir pith and composted coir pith on Rice (Oryza sativa), Black gram (Vigna mungo), and Green gram (Vigna radiata) by …
Number of citations: 3 www.researchgate.net
Z Bi, J Yuan, JJ Morrell, L Yan - Wood Science and Technology, 2021 - Springer
… Interestingly, three compounds (4-hydroxybenzoic acid, glycerol and 2-hydroxyethyl palmitate) were found in both extracts. The remaining compounds were unique to each material …
Number of citations: 6 link.springer.com
ML Liu, P Zheng, Z Liu, Y Xu, J Mu, J Guo… - Molecular …, 2014 - pubs.rsc.org
… Compared to healthy controls, schizophrenia subjects were characterized by higher levels of hydroxylamine, octanoic acid, glycerol, aspartic acid, 2-hydroxyethyl palmitate, benzoic …
Number of citations: 72 pubs.rsc.org
Q Li, H Xu, W Zhang, J Sun, Y Yue - BioTechniques, 2022 - Future Science
Changes in the substances in phloem sap can effectively reflect the nutritional status of cucumber plants during their growth. Because of the limitations of the time-consuming and …
Number of citations: 4 www.future-science.com
N Kumari, S Pandey, E Menghani - Indian Journal of Geo-Marine …, 2022 - op.niscpr.res.in
With the increased metabolic diversity and adaptability, microorganisms are capable of living in diverse environmental conditions. Various microorganisms present in natural …
Number of citations: 5 op.niscpr.res.in

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